molecular formula C6H5Br2NO B2530176 (3,6-Dibromopyridin-2-yl)methanol CAS No. 1227601-31-1

(3,6-Dibromopyridin-2-yl)methanol

Cat. No.: B2530176
CAS No.: 1227601-31-1
M. Wt: 266.92
InChI Key: PFAYEBBXANMZEZ-UHFFFAOYSA-N
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Description

(3,6-Dibromopyridin-2-yl)methanol is a chemical compound with the molecular formula C6H5Br2NO and a molecular weight of 266.92 g/mol It is a derivative of pyridine, featuring two bromine atoms at the 3 and 6 positions and a hydroxymethyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the bromination of 2-pyridinemethanol using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods: Industrial production of (3,6-Dibromopyridin-2-yl)methanol may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination and hydroxymethylation steps .

Chemical Reactions Analysis

Types of Reactions: (3,6-Dibromopyridin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: (3,6-Dibromopyridin-2-yl)formaldehyde or (3,6-Dibromopyridin-2-yl)carboxylic acid.

    Reduction: 2-Hydroxymethylpyridine.

    Substitution: (3,6-Dimethoxypyridin-2-yl)methanol.

Scientific Research Applications

(3,6-Dibromopyridin-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,6-Dibromopyridin-2-yl)methanol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromine atoms and hydroxymethyl group play crucial roles in its interaction with these targets, influencing its binding affinity and specificity .

Properties

IUPAC Name

(3,6-dibromopyridin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO/c7-4-1-2-6(8)9-5(4)3-10/h1-2,10H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAYEBBXANMZEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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